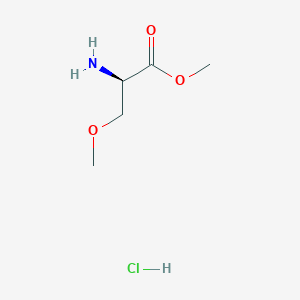
(R)-Methyl 2-amino-3-methoxypropanoate hydrochloride
Vue d'ensemble
Description
(R)-Methyl 2-amino-3-methoxypropanoate hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO3 and its molecular weight is 169.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(R)-Methyl 2-amino-3-methoxypropanoate hydrochloride, also known as a piperidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, pharmacokinetics, and relevant case studies.
Overview of the Compound
- Chemical Name: this compound
- CAS Number: 1800300-79-1
- Molecular Formula: C6H14ClN1O3
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. The compound is known to modulate neurotransmitter systems by influencing the levels of neurotransmitters such as acetylcholine.
Target Interactions
- Acetylcholinesterase Inhibition: This compound may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts, which can enhance cholinergic signaling.
- Calmodulin Interaction: Similar compounds have shown potential in modulating calmodulin-dependent pathways, which are crucial for many cellular functions including muscle contraction and neurotransmitter release .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:
- Absorption: The compound is expected to have good oral bioavailability due to its chemical structure.
- Distribution: It can cross the blood-brain barrier, which is significant for central nervous system applications.
- Metabolism: The compound may undergo metabolism via cytochrome P450 enzymes, influencing its efficacy and safety profile.
- Excretion: Renal excretion is likely, necessitating careful consideration of dosing in patients with renal impairment.
Antimicrobial Activity
Research has indicated that derivatives similar to this compound exhibit antimicrobial properties. For instance, studies on related compounds have shown significant inhibition against various bacterial strains, suggesting a broad-spectrum antimicrobial effect .
Anti-inflammatory Properties
A notable study evaluated a related compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), demonstrating promising anti-inflammatory effects. The compound exhibited IC50 values indicating effective inhibition at concentrations comparable to established anti-inflammatory drugs like celecoxib .
Neuroprotective Effects
In vivo studies have shown that compounds with structural similarities can provide neuroprotection in models of neurodegeneration. They have been observed to enhance cognitive function through modulation of cholinergic pathways, which may be beneficial in conditions like Alzheimer's disease .
Research Findings Summary Table
| Study | Biological Activity | IC50 Value | Notes |
|---|---|---|---|
| Study 1 | Antimicrobial | Varies by strain | Effective against Gram-positive bacteria |
| Study 2 | COX Inhibition | COX-1: 314 µg/mL COX-2: 130 µg/mL | Comparable to celecoxib |
| Study 3 | Neuroprotection | Not specified | Enhances cognitive function in animal models |
Propriétés
IUPAC Name |
methyl (2R)-2-amino-3-methoxypropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c1-8-3-4(6)5(7)9-2;/h4H,3,6H2,1-2H3;1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOQFRDEFFKRDC-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H](C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















